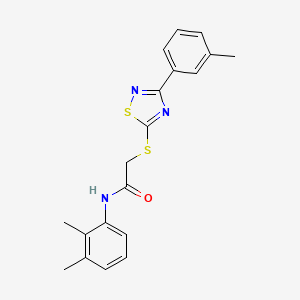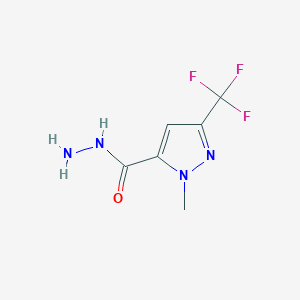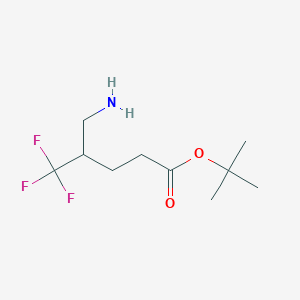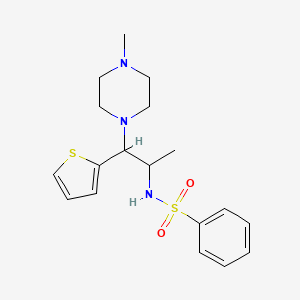![molecular formula C21H20ClN3O4S B2361513 N-(5-(2-(4-chlorophenoxy)-2-methylpropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351660-20-2](/img/structure/B2361513.png)
N-(5-(2-(4-chlorophenoxy)-2-methylpropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a tetrahydrothiazolo ring, and a pyridine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the furan, pyridine, and tetrahydrothiazolo rings could make it reactive towards electrophilic aromatic substitution, nucleophilic aromatic substitution, and other types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorophenoxy group could potentially make it relatively polar and capable of forming hydrogen bonds .Scientific Research Applications
Anticancer and Antioxidant Activities
Research conducted by Yeşilkaynak et al. (2017) explored the anticancer and antioxidant properties of a closely related compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide. This study involved the synthesis of Co(II), Ni(II), and Cu(II) complexes of the compound, which were evaluated for their potential in cancer treatment and as antioxidants. The results indicated promising anticancer activity against MCF-7 breast cancer cells and effective antioxidant capacity (Yeşilkaynak et al., 2017).
Synthesis and Chemical Transformations
El’chaninov et al. (2018) reported on the synthesis and transformations of N-(1-methylindazol-6-yl)furan-2-carboxamide, a compound structurally related to the one . This study provided insights into the chemical processes and potential applications of such compounds in further synthetic chemistry research (El’chaninov et al., 2018).
Functionalized Thieno[2,3-b]Pyridines
Dyachenko et al. (2019) developed a method for synthesizing functionalized thieno[2,3-b]pyridines, which are structurally similar to the compound . This research is significant for the synthesis of new organic compounds with potential applications in medicinal chemistry and materials science (Dyachenko et al., 2019).
Novel Heterocyclic Compounds
Khalifa et al. (2015) synthesized novel heterocyclic compounds including selenopheno[2,3-b]pyridine-2-carboxamide derivatives. These compounds were evaluated for their antioxidant, antitumor, and antimicrobial activities, highlighting the potential of such compounds in various therapeutic and biological applications (Khalifa et al., 2015).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Based on the presence of the pyridine ring, it could potentially interact with biological targets through pi stacking, hydrogen bonding, and other types of non-covalent interactions .
properties
IUPAC Name |
N-[5-[2-(4-chlorophenoxy)-2-methylpropanoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-21(2,29-14-7-5-13(22)6-8-14)19(27)25-10-9-15-17(12-25)30-20(23-15)24-18(26)16-4-3-11-28-16/h3-8,11H,9-10,12H2,1-2H3,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRBQSKDGAOBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3)OC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-Dichlorophenyl)methyl]-2-[1-[(2,4-difluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]acetamide](/img/no-structure.png)
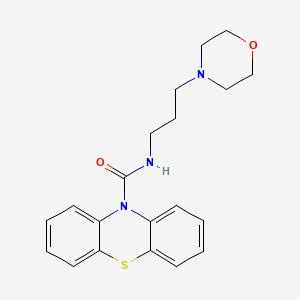
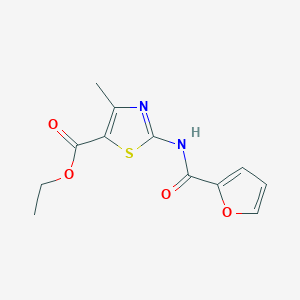
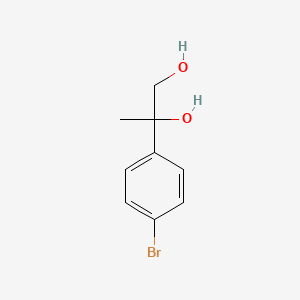
![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)

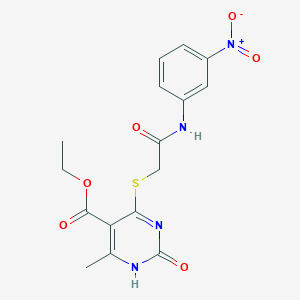
![1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2361442.png)

